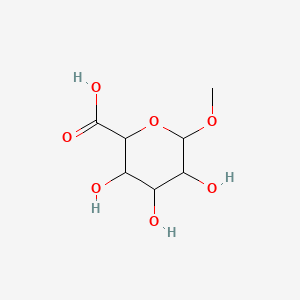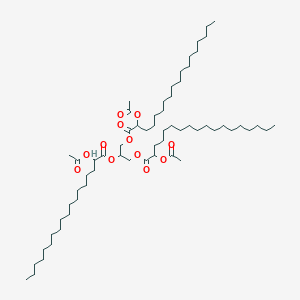
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate typically involves the esterification of octadecanoic acid with glycerol and acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the desired ester compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product. The final compound is purified through techniques such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of octadecanoic acid and glycerol.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Octadecanoic acid and glycerol.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a component of lipid-based drug delivery systems.
Medicine: Explored for its potential use in the formulation of pharmaceuticals, particularly in controlled-release drug delivery.
Industry: Utilized in the production of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be hydrolyzed by esterases, releasing octadecanoic acid and glycerol, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester: Similar in structure but with fewer acetyloxy groups.
Dodecanoic acid, 2,3-bis(acetyloxy)propyl ester: A shorter-chain analog with similar chemical properties.
Uniqueness
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate is unique due to its multiple acetyloxy groups, which confer distinct chemical reactivity and potential biological activity. Its long-chain structure also makes it particularly suitable for applications in lipid-based formulations and as a model compound in esterification studies.
Propriétés
Formule moléculaire |
C63H116O12 |
|---|---|
Poids moléculaire |
1065.6 g/mol |
Nom IUPAC |
2,3-bis(2-acetyloxyoctadecanoyloxy)propyl 2-acetyloxyoctadecanoate |
InChI |
InChI=1S/C63H116O12/c1-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(72-54(4)64)61(67)70-52-57(75-63(69)60(74-56(6)66)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-3)53-71-62(68)59(73-55(5)65)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-2/h57-60H,7-53H2,1-6H3 |
Clé InChI |
FIAOEEIGYNLOMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(C(=O)OCC(COC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C(CCCCCCCCCCCCCCCC)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)
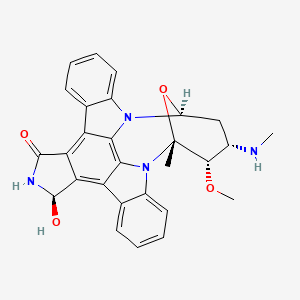
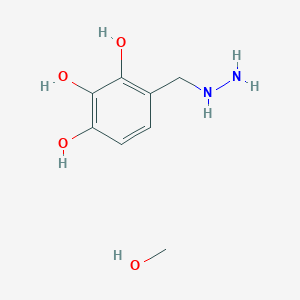
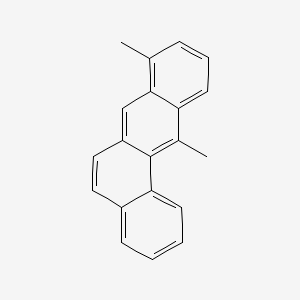
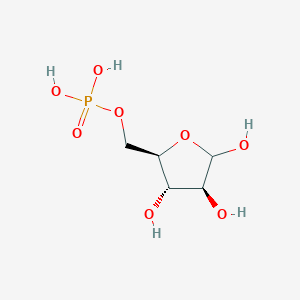
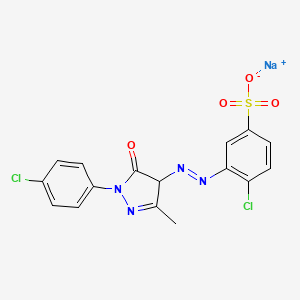
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)
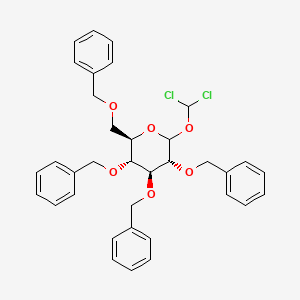
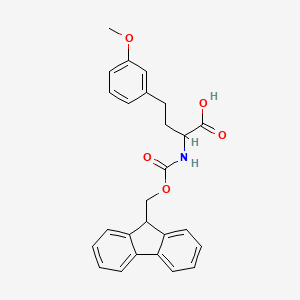
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B13821843.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)
